molecular formula C21H20N4O2 B4521038 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-50-8

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4521038
CAS No.: 890621-50-8
M. Wt: 360.4 g/mol
InChI Key: RAEWJBWZEVOPGH-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human A3 Adenosine Receptor Antagonists

Compounds related to pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and selective antagonists for the human A3 adenosine receptor. These antagonists were shown to have low nanomolar affinity and high selectivity toward this receptor. Such compounds are of interest for counteracting oxaliplatin-induced apoptosis in astrocyte cell cultures, serving as potential therapeutic agents for neurotoxicity. Molecular modeling studies and pharmacological evaluations have helped in understanding the binding interactions and selectivity of these compounds, suggesting their utility in targeting specific receptor subtypes (Squarcialupi et al., 2013).

Anticancer Activity

Another research focus has been on synthesizing pyrazolo[1,5-a]pyrimidine derivatives and evaluating their structure for potential anticancer activity. For instance, the crystal structure of a specific derivative highlighted its moderate anticancer properties. Such studies are crucial for developing new therapeutic agents with improved efficacy against various cancer types (Lu Jiu-fu et al., 2015).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for synthesizing substituted pyrazoles, including pyrazolo[1,5-a]pyrimidines, has shown that these compounds exhibit antitumor and antimicrobial activities. Such findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for infections and cancer, highlighting the versatility of this chemical scaffold in medicinal chemistry (Riyadh, 2011).

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines have also been explored for the synthesis of novel functional fluorophores. The development of fluorescent probes based on these compounds could be significant for detecting biologically or environmentally relevant species, demonstrating the broader applicability of pyrazolo[1,5-a]pyrimidines beyond therapeutic uses (Castillo et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential biological activities. Without specific data, it’s not possible to provide a detailed safety profile .

Future Directions

The future research directions would likely involve further studies to determine the compound’s physical and chemical properties, its potential biological activities, and its safety profile. This could involve in vitro and in vivo studies, as well as computational analyses .

Mechanism of Action

Target of Action

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization . This suggests that similar compounds may have antiviral properties.

Mode of Action

The 2-methoxyphenyl group in related compounds has been found to disrupt the ability of radicals to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This disruption could potentially interfere with the normal functioning of targeted proteins or enzymes.

Biochemical Pathways

The preparation of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization . This suggests that similar compounds may interfere with the replication of the influenza virus.

Pharmacokinetics

Related compounds have been found to exhibit improved pharmacokinetic profiles . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional factor that could influence the bioavailability of this compound .

Result of Action

The inhibition of influenza virus rna polymerase pa–pb1 subunit heterodimerization by related compounds suggests that similar compounds may have antiviral effects .

Action Environment

The stability of the urea linkage under acidic, alkaline, and aqueous conditions in related compounds suggests that similar compounds may be stable under a variety of environmental conditions .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-12-20(24-15-8-10-16(26-2)11-9-15)25-21(23-14)18(13-22-25)17-6-4-5-7-19(17)27-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEWJBWZEVOPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134935
Record name 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-50-8
Record name 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890621-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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